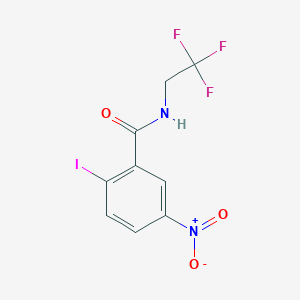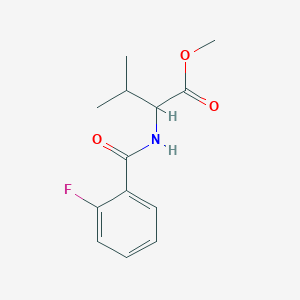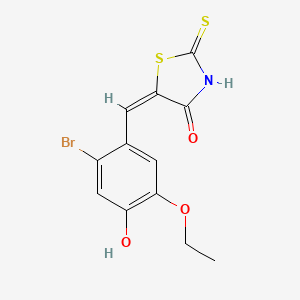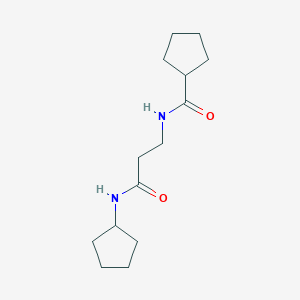
2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6F3IN2O3 It is characterized by the presence of an iodine atom, a nitro group, and a trifluoroethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps One common method starts with the nitration of iodobenzene to introduce the nitro groupThe final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-iodo-5-amino-N-(2,2,2-trifluoroethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to modify target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
2-Iodo-5-nitro-N-propyl-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with an additional propyl group.
1,1,1-Trifluoro-2-iodoethane: Contains the trifluoroethyl and iodine groups but lacks the benzamide core.
Uniqueness
2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and trifluoroethyl groups makes it particularly interesting for applications requiring specific electronic and steric properties .
Properties
Molecular Formula |
C9H6F3IN2O3 |
|---|---|
Molecular Weight |
374.05 g/mol |
IUPAC Name |
2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16) |
InChI Key |
PHCKBDGOWFBFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)


![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
